molecular formula C22H28N2O B2553578 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide CAS No. 852137-08-7

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2553578
CAS No.: 852137-08-7
M. Wt: 336.479
InChI Key: PKIAWTMRIZFXCS-UHFFFAOYSA-N
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Description

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide is a synthetic compound that combines the structural features of an indole derivative and an adamantane moiety Indole derivatives are known for their wide range of biological activities, while adamantane is a rigid, diamond-like structure that imparts stability to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Attachment of the Adamantane Moiety: The adamantane moiety can be introduced through a nucleophilic substitution reaction. Adamantane-1-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Indole-2,3-diones.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Mechanism of Action

The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide is unique due to the combination of the indole and adamantane structures, which imparts both biological activity and chemical stability. This dual functionality makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-14-5-19-9-15(3-4-20(19)24(14)2)13-23-21(25)22-10-16-6-17(11-22)8-18(7-16)12-22/h3-5,9,16-18H,6-8,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIAWTMRIZFXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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